[(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxy](trimethyl)silane
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Overview
Description
(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane is an organic compound characterized by a cycloheptatriene ring substituted with a chloro and phenyl group, and an oxy-trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane typically involves the reaction of cycloheptatriene derivatives with chlorinating agents and subsequent silylation. One common method involves the chlorination of 7-phenylcyclohepta-1,3,5-triene followed by the reaction with trimethylsilyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Amino or thio derivatives.
Oxidation: Oxidized cycloheptatriene derivatives.
Reduction: Dechlorinated cycloheptatriene derivatives.
Hydrolysis: Hydroxylated cycloheptatriene derivatives.
Scientific Research Applications
(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane involves its interaction with molecular targets through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyl group can undergo hydrolysis, releasing reactive intermediates that interact with biological or chemical targets. These interactions can modulate various molecular pathways and processes.
Comparison with Similar Compounds
(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane can be compared with similar compounds such as:
Cycloheptatriene: Lacks the chloro and trimethylsilyl groups, making it less reactive in certain transformations.
Phenylcycloheptatriene: Similar structure but without the chloro and trimethylsilyl groups, affecting its reactivity and applications.
Trimethylsilyl derivatives: Compounds with different core structures but containing the trimethylsilyl group, used in various silylation reactions.
The unique combination of functional groups in (2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane imparts distinct reactivity and versatility, making it valuable in diverse research and industrial applications.
Properties
CAS No. |
90127-96-1 |
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Molecular Formula |
C16H19ClOSi |
Molecular Weight |
290.86 g/mol |
IUPAC Name |
(2-chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C16H19ClOSi/c1-19(2,3)18-16-14(11-7-8-12-15(16)17)13-9-5-4-6-10-13/h4-12,14H,1-3H3 |
InChI Key |
CUQNHSQUXACZBU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=CC=CC1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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